molecular formula C10H20ClNO3 B2388222 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride CAS No. 2202413-45-2

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B2388222
CAS No.: 2202413-45-2
M. Wt: 237.72
InChI Key: KYQOBYYJWRFCIM-UHFFFAOYSA-N
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Description

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the piperidine class. This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and a carboxylic acid group, along with a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 1-methylpiperidine with 2-methoxyethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethyl)-1-methylpiperidine-4-carboxylic acid
  • 1-Methylpiperidine-4-carboxylic acid
  • 2-Methoxyethylamine

Uniqueness

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-11-6-3-10(4-7-11,9(12)13)5-8-14-2;/h3-8H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQOBYYJWRFCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CCOC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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